molecular formula C25H27N3O3 B12162998 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

Katalognummer: B12162998
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: VOIXYYDORSHYEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives, carbazole derivatives, and appropriate reagents for functional group modifications. Common synthetic routes may involve:

    Step 1: Functionalization of the indole ring.

    Step 2: Introduction of the carbazole moiety.

    Step 3: Formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-indole-5-carboxamide derivatives: Compounds with similar indole and carboxamide structures.

    Carbazole derivatives: Compounds with similar carbazole moieties.

Uniqueness

The uniqueness of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and applications.

Eigenschaften

Molekularformel

C25H27N3O3

Molekulargewicht

417.5 g/mol

IUPAC-Name

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-5-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-13-12-28-11-10-16-14-17(6-9-23(16)28)25(29)27-22-5-3-4-19-20-15-18(31-2)7-8-21(20)26-24(19)22/h6-11,14-15,22,26H,3-5,12-13H2,1-2H3,(H,27,29)

InChI-Schlüssel

VOIXYYDORSHYEQ-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.